2-Cyclopentylpyrimidin-5-amine
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Overview
Description
2-Cyclopentylpyrimidin-5-amine is a chemical compound with the CAS Number: 1178158-55-8 . It has a molecular weight of 163.22 . The IUPAC name for this compound is 2-cyclopentyl-5-pyrimidinamine . It is available in powder form .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes 2-Cyclopentylpyrimidin-5-amine, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for 2-Cyclopentylpyrimidin-5-amine is1S/C9H13N3/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4,10H2
. This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Cyclopentylpyrimidin-5-amine is a powder that is stored at room temperature . It has a molecular weight of 163.22 .Scientific Research Applications
Dihydrofolate Reductase Inhibition
2-Cyclopentylpyrimidin-5-amine derivatives have been investigated for their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds are important in the design of antibacterial agents, particularly against strains like Streptococcus pneumoniae. High-throughput synthesis and screening identified several potent inhibitors, highlighting the significance of 2-Cyclopentylpyrimidin-5-amine structures in developing new DHFR inhibitors (Wyss et al., 2003).
Cyclin-Dependent Kinase Inhibition
Another key application of 2-Cyclopentylpyrimidin-5-amine derivatives is in the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. These compounds have shown promising anti-tumor activity and are instrumental in the design of novel anticancer drugs. Molecular modeling and synthesis of these derivatives have led to compounds with significant anti-proliferative activity against cancer cell lines (Fathalla et al., 2012).
Antifolate Nonpolyglutamatable Inhibitors
2-Cyclopentylpyrimidin-5-amine structures have also been explored in the synthesis of antifolate nonpolyglutamatable inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. These compounds are related to quinazolines and pyrrolo[2,3-d]pyrimidines, which have shown potential as antitumor agents. The synthesized analogues have demonstrated inhibition of TS, with implications for cancer treatment (Gangjee et al., 1999).
Molecular Recognition and Base Pairing
Cytosine-based derivatives of 2-Cyclopentylpyrimidin-5-amine have been synthesized to act as efficient ditopic receptors for the complexation of guanosine 5'-monophosphate (GMP), demonstrating the compound's utility in molecular recognition and base pairing. This has potential applications in the field of molecular biology and biochemistry (Furuta et al., 1991).
Impact on Microtubule Targeting and Antitumor Activity
Studies on methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds, a class that includes 2-Cyclopentylpyrimidin-5-amine derivatives, have shown that their 3-D conformation significantly influences microtubule depolymerizing and antiproliferative activities. This has implications for the development of new anticancer drugs targeting microtubules (Xiang et al., 2020).
Safety And Hazards
The safety information for 2-Cyclopentylpyrimidin-5-amine includes several hazard statements such as H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .
Future Directions
While specific future directions for 2-Cyclopentylpyrimidin-5-amine are not mentioned in the search results, it’s worth noting that there is ongoing research in the field of controlled drug delivery systems . This could potentially open up new avenues for the use of compounds like 2-Cyclopentylpyrimidin-5-amine in the future.
properties
IUPAC Name |
2-cyclopentylpyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRDNQNMIYZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylpyrimidin-5-amine | |
CAS RN |
1178158-55-8 |
Source
|
Record name | 2-cyclopentylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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